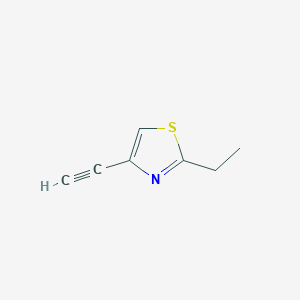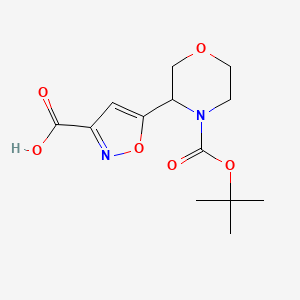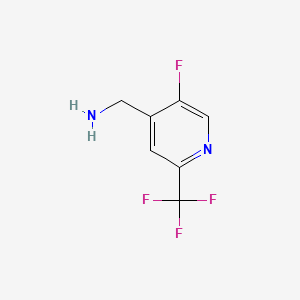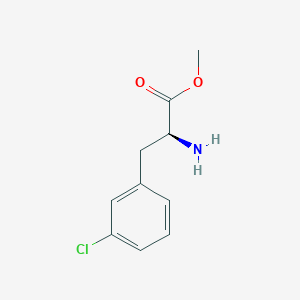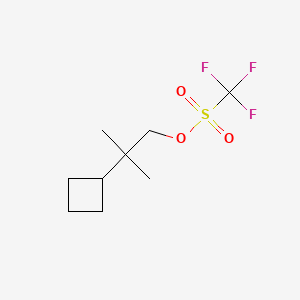
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves the reaction of 2-cyclobutyl-2-methylpropanol with trifluoromethanesulfonic anhydride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents and conditions used.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
Scientific Research Applications
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate is used in various scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which is a good leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate can be compared with other similar compounds such as:
2-Cyclobutyl-2-methylpropyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
2-Cyclobutyl-2-methylpropyl tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which provides distinct reactivity and stability compared to other sulfonate esters .
Properties
Molecular Formula |
C9H15F3O3S |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(2-cyclobutyl-2-methylpropyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-8(2,7-4-3-5-7)6-15-16(13,14)9(10,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
IKAMOZKESOLQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine](/img/structure/B13485809.png)

![Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride](/img/structure/B13485820.png)
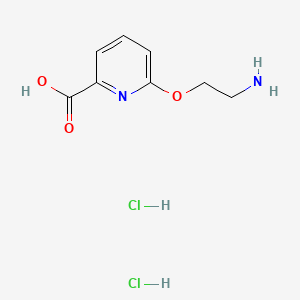
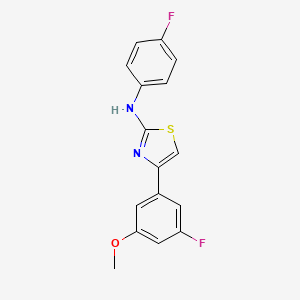
![Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B13485848.png)
![tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)
![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)
